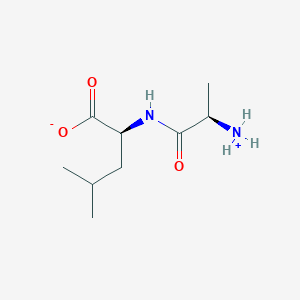

D-Ala-Leu

Beschreibung

Significance of D-Amino Acids in Biological Systems

For many years, L-amino acids were considered the exclusive building blocks of proteins in mammalian systems, with D-amino acids thought to have only minor biological functions nih.govthieme-connect.com. However, extensive evidence accumulated over the past half-century has demonstrated that D-amino acids are widely present in high concentrations across various biological systems, including microorganisms, plants, mammals, and humans, where they fulfill specific and crucial biological functions nih.govthieme-connect.comtandfonline.comwikipedia.org.

D-amino acids are chiral molecules, stereoisomers of their L-counterparts, differing in the spatial arrangement of the amino group around the alpha carbon thieme-connect.combiopharmaspec.com. Despite their structural similarity in an achiral environment, their physiological functions are remarkably distinct from L-amino acids thieme-connect.com. For instance, D-serine (D-Ser) acts as a co-agonist of N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptors in the mammalian brain, playing vital roles in learning, memory, and behavior nih.govwikipedia.orgchromatographyonline.comfrontiersin.org. D-aspartate (D-Asp) is another significant D-amino acid found in neuroendocrine and endocrine tissues, regulating hormone synthesis and secretion, as well as spermatogenesis nih.govwikipedia.org.

In microorganisms, D-amino acids, particularly D-alanine (D-Ala) and D-glutamate (D-Glu), are essential components of peptidoglycans, the rigid polymers forming bacterial cell walls, contributing to their structural integrity and resistance to enzymatic degradation thieme-connect.comtandfonline.comwikipedia.orgfrontiersin.org. The presence of D-amino acids can arise naturally through biosynthesis or be induced during food processing under conditions such as high temperatures, acid/alkali treatments, and fermentation nih.govthieme-connect.comresearchgate.net.

The increasing recognition of D-amino acids' relevance has spurred advancements in analytical techniques for their detection and quantification in complex biological matrices, highlighting their potential as biomarkers for various human diseases, including neurological pathologies, cancer, and kidney disorders chromatographyonline.comresearchgate.net.

Overview of D-Ala-Leu as a Dipeptide and its Occurrence in Biological Contexts

This compound is a dipeptide formed by the condensation of D-alanine and L-leucine nih.gov. It is recognized as a metabolite and has been explored in academic research for its specific properties. One notable application of this compound is its use in selective culture media, where it can serve as the sole source of L-leucine for the cloning of genes, such as the pip gene coding for proline iminopeptidase from Xanthomonas campestris pv. citri in Escherichia coli invivochem.cnmedchemexpress.com. This demonstrates its utility in microbiological studies as a specific nutrient source.

The constituent D-amino acids, D-alanine and D-leucine, are among the most commonly encountered D-amino acids in natural compounds nih.govkib.ac.cnresearchgate.net. They are integral to the peptidoglycan cell walls of many bacteria, contributing to the structural strength and elasticity of these crucial microbial components thieme-connect.comtandfonline.comwikipedia.orgfrontiersin.org. Certain bacteria, such as Staphylococcus aureus and Vibrio cholerae, are known to secrete D-Ala and D-Leu into their environment frontiersin.org. Furthermore, D-alanine metabolism has been investigated in marine bacteria, where D-Ala aminotransferase plays a specific and indispensable role in its catabolism, contributing to the recycling and mineralization of D-alanine in oceanic dissolved organic nitrogen pools nih.gov.

The presence of D-amino acids, including D-Ala and D-Leu, has also been observed in fermented foods, with lactic acid bacteria being implicated in their production during fermentation processes researchgate.net.

Historical Context of Research on this compound and Related Peptides

The scientific understanding of D-amino acids, including those forming this compound, has evolved significantly since their initial discovery. Early in the 20th century, the biological importance of D-amino acids was largely underestimated, with the prevailing belief that L-enantiomers were the sole biologically active forms nih.govthieme-connect.com. However, this perspective began to shift with discoveries in the 1950s, which confirmed the natural occurrence of D-amino acids in various organisms wikipedia.org. Early research by Lipmann et al. notably identified the presence of D-amino acids in natural peptides such as tyrocidines and gramicidins, primarily produced by microorganisms via non-ribosomal synthesis mechanisms thieme-connect.com.

A significant development in the field of peptide research, particularly relevant to this compound, came with the investigation of opioid peptides. The discovery of endogenous opioid peptides like enkephalins in the mammalian brain in the 1970s led to extensive structure-activity relationship (SAR) studies biopharmaspec.commdpi.com. A pivotal finding was that substituting D-alanine at position 2 in enkephalin analogues, such as the D-Ala-2 Met Enkephalin analogue (DALA), remarkably increased their stability and activity by conferring resistance to proteolysis biopharmaspec.commdpi.com. This demonstrated the strategic utility of D-amino acid incorporation to modify peptide properties and enhance their half-life in biological systems biopharmaspec.com.

Further research has explored dipeptides containing D-amino acids for their conformational preferences and their ability to influence peptide structures. For example, studies on heterochiral peptides like Boc-(D)Val-(D)Ala-Leu-Ala-OMe have provided insights into how D-amino acids can enhance the stability of β-sheet structures through specific hydrogen bonding interactions tandfonline.com. The dipeptide D-Ala-D-Leu-OH·TFA has also been utilized in peptide synthesis and pharmaceutical research, valued for its enhanced stability and bioactivity, and its role in studies concerning protein folding and function chemimpex.com. More recently, the specific delta opioid receptor agonist D-Ala, D-Leu Enkephalin (DADLE) has been investigated for its antiarrhythmic activity, showing its capacity to delay the onset of ouabain-induced arrhythmia in isolated rat atria researchgate.net. These historical and ongoing investigations highlight the evolving understanding of this compound and its related D-amino acid peptides in fundamental biological processes and their potential in therapeutic development.

Research Findings Summary

The following table summarizes key research findings related to this compound and its constituent D-amino acids, highlighting their diverse roles and applications.

| Compound/Category | Key Research Finding | Biological Context / Application | Source |

| This compound | Used as a source donor of L-leucine in selective media for gene cloning. | Microbiological studies, e.g., cloning pip gene in E. coli. | invivochem.cnmedchemexpress.com |

| D-Amino Acids (General) | Present in high concentrations in microorganisms, plants, mammals, and humans. | Fulfill specific biological functions (e.g., neurotransmission, endocrine regulation). | nih.govthieme-connect.comtandfonline.comwikipedia.org |

| D-Alanine (D-Ala) | Essential component of bacterial peptidoglycan cell walls. | Structural integrity and resistance to proteases in bacteria. | thieme-connect.comtandfonline.comwikipedia.orgfrontiersin.org |

| D-Leucine (D-Leu) | Secreted by certain bacteria (e.g., Vibrio cholerae, Staphylococcus aureus). | Modulates peptidoglycan synthesis; part of dissolved organic matter in oceans. | frontiersin.org |

| D-Ala-D-Leu-OH·TFA | Used in peptide synthesis and pharmaceutical research. | Enhances stability and bioactivity; aids in protein folding studies. | chemimpex.com |

| D-Ala, D-Leu Enkephalin (DADLE) | Acts as a specific delta opioid receptor agonist. | Exhibits antiarrhythmic activity, delaying ouabain-induced arrhythmia in rat atria. | researchgate.net |

| D-Amino Acids in Fermentation | Produced by lactic acid bacteria during fermentation processes. | Contributes to the taste quality of fermented foods. | researchgate.net |

| D-Amino Acids in Synthetic Peptides | Incorporation can increase resistance to proteolysis and enhance stability. | Design of peptide therapeutics, e.g., opioid peptide analogues. | biopharmaspec.commdpi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for D Ala Leu and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis of peptides involves linking amino acids in a defined sequence, often utilizing protecting groups to prevent undesired reactions and ensure regioselectivity. bachem.com

Solid-Phase Peptide Synthesis (SPPS), revolutionized by R.B. Merrifield, is a widely used method for constructing peptide chains. masterorganicchemistry.com In SPPS, the C-terminus of the initial amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added sequentially to the N-terminus. bachem.commasterorganicchemistry.com This method simplifies purification steps as reagents and by-products are simply washed away from the solid support. masterorganicchemistry.com

For D-Ala-Leu synthesis, or peptides containing D-Ala and D-Leu, SPPS commonly employs Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. masterorganicchemistry.comresearchgate.net The Fmoc strategy is often favored due to its mild deprotection conditions (piperidine in DMF), which leave other protecting groups intact. researchgate.net For instance, the synthesis of enkephalin analogues containing D-Ala and D-Leu residues has been successfully carried out using Fmoc amino acid derivatives in solid-phase synthesis. rsc.orgrsc.org

Solution-phase peptide synthesis (LPPS) involves carrying out reactions in a homogeneous solution, with intermediates purified at each step. masterorganicchemistry.com While more labor-intensive for longer peptides compared to SPPS, LPPS can be advantageous for the synthesis of shorter peptides or for specific fragment condensations. masterorganicchemistry.comresearchgate.netnih.govchemisgroup.us

In solution-phase synthesis of dipeptides like this compound, protecting groups are crucial to ensure that the desired amide bond is formed between the carboxyl group of one amino acid and the amino group of the other, preventing self-condensation or polymerization. masterorganicchemistry.comopenstax.org Coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or ethyl-3-(N,N-dimethylamino)propyl carbodiimide (B86325) (EDC) are commonly used to facilitate peptide bond formation. masterorganicchemistry.comopenstax.orgresearchgate.net For example, the synthesis of [D-Ala]-nocardiotide A, a cyclic peptide, utilized a combination of solid- and solution-phase methods, with cyclization performed in solution phase. nih.gov Similarly, [D-Ala2]Leu-enkephalin derivatives have been prepared using solution-phase methods. jst.go.jp

The stereoselective synthesis of D-amino acid building blocks, such as D-alanine and D-leucine, is critical for the production of this compound with high enantiomeric purity. Traditional chemical synthesis often lacks stereoselectivity, leading to racemic mixtures. pu-toyama.ac.jp However, advanced methods have been developed to achieve high enantiomeric excess.

One approach involves asymmetric hydrogenations of Z-configured didehydro amino acids, catalyzed by specific rhodium complexes (e.g., (R,R)-Me-DuPHOS-Rh), which can selectively yield D-amino acids. beilstein-journals.org Another method is the Ugi four-component reaction (U-4CR), which has been developed for the stereoselective synthesis of α-amino acid derivatives, including D-leucine derivatives, by using chiral amine components like thiosugars. researchgate.netacs.org

For D-alanine, asymmetric amination of pyruvate (B1213749) catalyzed by (R)-transaminases has shown promise, with recombinant enzymes achieving high conversion yields and enantiomeric excess. nih.gov Similarly, D-leucine can be synthesized from 2-oxo-4-methylvaleric acid with high yield and enantiomeric excess using D-amino acid dehydrogenase variants. nih.govwikipedia.org

Table 1: Examples of Stereoselective Synthesis of D-Amino Acid Building Blocks

| D-Amino Acid | Method/Enzyme | Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| D-Alanine | (R)-Transaminase (CeTA F113T) | Pyruvate | 95.2 | Not specified (high) | nih.gov |

| D-Leucine | D-Amino Acid Dehydrogenase variant | 2-oxo-4-methylvaleric acid | 99 | >99 | nih.govwikipedia.org |

| D-Leucine | Ugi 4-CR (using thiosugar) | Not specified | Excellent | Excellent | researchgate.net |

Protecting groups are indispensable in dipeptide and peptide synthesis to control reactivity and prevent undesired side reactions. bachem.commasterorganicchemistry.comresearchgate.netopenstax.org For this compound synthesis, the amino group of D-alanine and the carboxyl group of D-leucine would typically be protected, along with any reactive side chains if present.

Commonly used α-amino protecting groups include:

tert-Butyloxycarbonyl (Boc) : Removed by strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.netopenstax.org

9-Fluorenylmethoxycarbonyl (Fmoc) : Removed by mild bases like piperidine. researchgate.net Fmoc is particularly prevalent in SPPS. researchgate.net

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group Type | Examples | Removal Conditions | Application | Reference |

| α-Amino | Boc | Strong acid (TFA) | SPPS, LPPS | masterorganicchemistry.comresearchgate.netopenstax.org |

| α-Amino | Fmoc | Mild base (Piperidine) | SPPS | researchgate.net |

| Carboxyl | Methyl ester | Mild hydrolysis (NaOH) | LPPS | bachem.comopenstax.org |

| Carboxyl | Benzyl ester | Mild hydrolysis (NaOH), catalytic hydrogenolysis | LPPS | bachem.comopenstax.org |

Stereoselective Synthesis of D-Amino Acid Building Blocks

Enzymatic and Biocatalytic Synthesis of D-Amino Acids

Enzymatic and biocatalytic methods offer highly stereoselective and environmentally friendly alternatives for D-amino acid production, often overcoming the limitations of chemical synthesis such as racemization and high costs. nih.govnih.gov

Recombinant enzyme systems have significantly advanced the production of D-amino acids, including D-alanine and D-leucine, which are crucial building blocks for this compound. nih.govnih.govnih.gov These systems often involve engineered microorganisms or purified enzymes that catalyze specific reactions with high enantioselectivity.

Key enzyme classes utilized include:

D-Amino Acid Aminotransferases (DAATs) : These enzymes catalyze the stereoselective amination of α-keto acids to produce D-amino acids, using a D-amino acid as an amino donor. nih.govmdpi.com For instance, DAAT from Bacillus sp. YM-1 and Haliscomenobacter hydrossis (Halhy) have broad substrate specificities, enabling the synthesis of various D-amino acids, including D-alanine and D-leucine, with high enantiomeric excess (typically >99%). nih.govmdpi.com

D-Amino Acid Dehydrogenases (DAADHs) : These enzymes catalyze the reductive amination of 2-oxo acids with ammonia (B1221849) to produce D-amino acids. wikipedia.orgnih.gov Engineered variants of meso-diaminopimelate D-dehydrogenase (DAPDH) have been developed to produce a broad range of D-amino acids, including branched-chain D-amino acids like D-leucine, with high enantioselectivity and yield (e.g., >99% ee and yield for D-leucine from 2-oxo-4-methylvaleric acid). nih.govwikipedia.orgnih.gov

L-Amino Acid Deaminases (LAADs) combined with D-Amino Acid Dehydrogenases (DAPDHs) : Cascade enzymatic routes involving LAADs (to deaminate L-amino acids to α-keto acids) and DAPDHs (to convert α-keto acids to D-amino acids) enable the stereoinversion of L-amino acids into their D-enantiomers. nih.govrsc.org This "one-pot" biocatalytic stereoinversion cascade has been successfully applied to produce various D-amino acids from readily available L-amino acids with high enantiomeric excess (e.g., >99% ee for D-phenylalanine). nih.govrsc.org

D-Hydantoinases and N-carbamoylases : These enzymes are used in a sequential process to produce D-amino acids from 5'-monosubstituted hydantoins. Recombinant Escherichia coli strains co-expressing these enzymes have achieved high product yields. asm.orgnih.gov

Table 3: Recombinant Enzyme Systems for D-Amino Acid Production

| Enzyme System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| D-Amino Acid Aminotransferase (DAAT) | α-Keto acids (e.g., pyruvate, 2-oxo-4-methylvaleric acid) | D-Amino acids (e.g., D-Ala, D-Leu) | >80 (general) | >99 (general) | nih.govmdpi.com |

| D-Amino Acid Dehydrogenase (DAADH) | 2-oxo-4-methylvaleric acid | D-Leucine | 99 | >99 | nih.govwikipedia.org |

| LAAD + DAPDH Cascade | L-Amino acids (e.g., L-Leucine) | D-Amino acids (e.g., D-Leucine) | Quantitative (for D-Phe) | >99 (for D-Phe) | nih.govrsc.org |

| D-Hydantoinase + N-carbamoylase | D,L-p-hydroxyphenylhydantoin | D-hydroxyphenylglycine | 98 | Not specified (optically pure) | nih.gov |

Deracemization Processes for D-Amino Acid Enrichment

The enrichment of D-amino acids, crucial for the synthesis of compounds like this compound, often relies on deracemization processes. These methods aim to convert a racemic mixture of amino acids into a single desired enantiomer, typically the D-form. Chemoenzymatic approaches are particularly effective, combining the high stereoselectivity of enzymes with chemical reactions to achieve high yields. portlandpress.compolimi.it

A prominent strategy involves the use of L-amino acid oxidases (LAAOs). These enzymes enantioselectively oxidize L-amino acids to their corresponding α-keto acids, leaving the D-enantiomer untouched or allowing for its subsequent reduction. portlandpress.commdpi.comchemistryviews.orgacs.org When coupled with a non-selective chemical reducing agent, such as ammonia borane, this process can achieve complete deracemization, converting the L-amino acid into the α-keto acid, which is then non-stereoselectively reduced back to a racemic mixture, effectively enriching the D-amino acid over multiple cycles. This method has demonstrated impressive results, yielding over 90% product with greater than 99% enantiomeric excess (ee). portlandpress.comchemistryviews.org

Another enzymatic deracemization approach involves the concerted action of an amino acid dehydrogenase and a D-selective ω-transaminase. This multi-enzyme system can perform both deracemization and stereoinversion of racemic amino acid mixtures. For instance, a one-pot catalytic system utilizing recombinant L-alanine dehydrogenase (AlaDH), D-selective ω-transaminase, and NADH oxidase (NOX) has successfully deracemized racemic alanine (B10760859), serine, or leucine (B10760876), achieving enantiomeric excesses ranging from 80% to 99%. nih.govresearchgate.net Specifically, the deracemization of DL-leucine to D-leucine has been reported with a 98% yield and 99% ee using amine-boranes in conjunction with cells expressing recombinant LAAO. portlandpress.com

Beyond enzymatic methods, chemical racemization can occur through deprotonation and reprotonation at the alpha-carbon of an amino acid, a process influenced by pH. mdpi.comwikipedia.org

The efficiency of enzymatic deracemization processes is highlighted in the following table:

| Method | Substrate Example | Enantiomeric Excess (ee) | Yield (%) | Reference |

| LAAO + Chemical Reductant | Racemic Amino Acids | >99% | >90% | portlandpress.comchemistryviews.org |

| AlaDH + D-selective ω-Transaminase + NOX | Racemic Alanine, Serine, Leucine | 80-99% | N/A | nih.govresearchgate.net |

| LAAO + Amine-Boranes | DL-Leucine | 99% | 98% | portlandpress.com |

Post-Translational Modification and Ribosomal Incorporation

The presence of D-amino acids in peptides, including this compound analogues, often results from intricate biological processes, as the canonical ribosomal machinery primarily utilizes L-amino acids.

Enzymatic Introduction of D-Stereocenters into Peptides

In nature, D-amino acids are frequently introduced into peptides through post-translational modifications (PTMs) rather than direct ribosomal synthesis. lifetein.comacs.orgwikipedia.orgnih.gov A key class of enzymes responsible for this are racemases and epimerases, which convert L-amino acid residues to their D-counterparts within a peptide chain via a deprotonation-reprotonation mechanism at the alpha-carbon. lifetein.comacs.orgmdpi.comnih.govnih.govresearchgate.net Examples of such enzymes have been identified in various organisms, including those from frog skin, spiders, and platypus venom, each exhibiting specific site preferences for D-amino acid introduction within a peptide sequence. lifetein.comnih.gov

A notable example of enzymatic D-stereocenter introduction is the dehydroalanine (B155165) reductase NpnJ. This enzyme facilitates the asymmetric reduction of dehydroalanine (Dha) to D-alanine (D-Ala) within ribosomally synthesized peptides, utilizing NADPH as a cosubstrate. NpnJ has demonstrated high substrate tolerance, enabling the introduction of D-Ala into a variety of non-native peptide substrates. acs.orgnih.govnih.gov

Furthermore, radical-S-adenosyl methionine (SAM) proteins, found in cyanobacteria, have been reported to catalyze the irreversible epimerization of multiple amino acid residues within their substrate peptides. acs.orgnih.gov Enzymes belonging to the LanJ family, involved in the biosynthesis of lanthipeptides, also contribute to D-amino acid formation (e.g., D-alanine and D-aminobutyric acid) through the hydrogenation of dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues. acs.orgnih.gov

Ribosomal Incorporation of Nonproteinogenic Amino Acids

The ribosomal machinery exhibits a strong inherent discrimination against the incorporation of D-amino acids, primarily synthesizing proteins composed of L-amino acids. acs.orgacs.orgpnas.orgnih.gov This discrimination occurs at multiple stages of translation, including the initial activation of tRNA and within the peptidyltransferase center (PTC) of the ribosome. acs.orgpnas.orgnih.gov Consequently, attempts to directly incorporate D-amino acids into proteins using chemically misacylated suppressor tRNAs in cell-free protein-synthesizing systems with wild-type ribosomes have largely been unsuccessful. acs.orgharvard.edu

To overcome this limitation, significant advancements have been made in engineering ribosomal components. Modified ribosomes, particularly those with specific mutations in the 23S ribosomal RNA (rRNA) — such as at positions 2447-2450 and 2457-2462 in Escherichia coli — have shown enhanced tolerance for D-amino acids, enabling their incorporation into nascent peptide chains. acs.orgnih.govharvard.eduresearchgate.net These engineered ribosomes have facilitated the site-specific incorporation of D-amino acids like D-methionine and D-phenylalanine. harvard.edu

Beyond ribosomal modifications, engineering transfer RNAs (tRNAs) has also proven effective. For example, engineered tRNAs, such as tRNAPro1E2, can improve the efficiency of nonproteinogenic amino acid incorporation by enhancing their affinity for essential elongation factors like EF-Tu and EF-P. researchgate.netoup.comacs.orgmdpi.com Notably, Elongation Factor P (EF-P) plays a crucial role in resolving peptidyl transferase stalling that can occur during the incorporation of consecutive D-amino acids, thereby enabling the translation of D-peptides. biorxiv.org While D-amino acids can participate in peptide bond formation, their efficiency is considerably lower compared to their L-isomers. acs.org The presence of a D-amino acid at the C-terminus of a peptidyl-tRNA bound to the ribosomal P-site can also induce conformational changes within the ribosome, further highlighting the mechanistic complexities involved in D-amino acid incorporation. pnas.org

Biological Roles and Metabolic Pathways of D Ala Leu and D Amino Acids

Role in Bacterial Cell Wall Biosynthesis and Integrity

Importance of D-Ala-D-Ala Dipeptide in Cell Wall Assembly

The D-Alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a critical component in the biosynthesis of bacterial cell walls, specifically within the peptidoglycan (PG) layer. Peptidoglycan forms a robust, elastic polymer that provides structural integrity to the bacterial cell and is essential for maintaining cell shape and preventing osmotic lysis caldic.comresearchgate.netwikipedia.orgnih.govacs.org. D-Ala-D-Ala constitutes the terminus of the peptide side chain in the peptidoglycan monomer unit, UDP-MurNAc pentapeptide nih.govmdpi.commdpi.com.

During peptidoglycan synthesis, D-Ala-D-Ala ligases (Ddl) facilitate the formation of this dipeptide, which is then incorporated into the precursor mdpi.comscielo.br. The terminal D-Ala-D-Ala bond is crucial for the subsequent transpeptidation reaction, a key step in cross-linking the glycan strands to form the strong, mesh-like peptidoglycan network caldic.comwikipedia.orgnih.govnih.gov. This cross-linking process, often catalyzed by penicillin-binding proteins (PBPs), involves the elimination of the terminal D-alanine residue, forming a peptide bond between the sub-terminal D-alanine and a free amino group on an adjacent peptide chain caldic.comwikipedia.orgnih.gov. The presence of D-amino acids in the peptide moieties of PG also renders the cell wall less susceptible to degradation by most proteases that typically cleave between L-amino acids researchgate.netnih.govebi.ac.uklibretexts.org.

Influence on Cell Wall Strength and Bacterial Fitness

Research indicates that D-amino acids can modulate peptidoglycan synthesis, composition, amount, and strength, both through direct incorporation into the polymer and by regulating enzymes involved in its synthesis and modification researchgate.netnih.gov. For instance, in Vibrio cholerae, the production of D-amino acids in the stationary phase and their incorporation into the PG polymer control the strength and amount of this structure, providing fitness advantages researchgate.net. The chemical editing of the cell wall by D-amino acids can affect PG synthesis and structure, influencing processes like cell division and bacterial survival medchemexpress.com.

Contribution to Tolerance Against Bactericidal Agents

D-amino acids play a significant role in bacterial tolerance and resistance to various bactericidal agents, particularly antibiotics targeting cell wall synthesis. The unique presence of D-amino acids in the peptidoglycan structure, which is absent in eukaryotic cells, makes it an attractive target for antibacterial therapies researchgate.net.

A prominent example is the mechanism of resistance to glycopeptide antibiotics like vancomycin (B549263). Vancomycin typically inhibits bacterial cell wall synthesis by binding with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby preventing cross-linking reactions caldic.comwikipedia.orgnih.gov. However, resistant bacterial strains, such as vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), can alter their peptidoglycan precursors. This resistance often involves the substitution of the terminal D-Ala-D-Ala dipeptide with D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser) mdpi.comnih.govresearchgate.netnih.govlibretexts.org. This modification significantly reduces the binding affinity of vancomycin to its target (e.g., a 1,000-fold reduction for D-Ala-D-Lac), allowing cell wall synthesis to continue and conferring resistance mdpi.comnih.gov.

The production of D-amino acids by bacteria can also contribute to other resistance mechanisms, such as biofilm dispersal. A mixture of D-amino acids (e.g., D-Leu, D-Met, D-Tyr, D-Trp) has been shown to prevent biofilm formation and trigger the disassembly of existing biofilms in various bacterial species, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa researchgate.netnih.gov. This effect is partly attributed to the incorporation of D-amino acids into the bacterial peptidoglycan, which can interfere with the proper localization of structural components and lead to biofilm detachment researchgate.net.

D-Amino Acid Metabolism and Function in Higher Organisms

While L-amino acids are the predominant enantiomers in higher organisms, D-amino acids are naturally occurring and perform specific physiological functions.

Natural Occurrence and Physiological Significance

D-amino acids are found in various tissues and physiological fluids of higher organisms, including mammals, plants, and marine invertebrates, albeit in lower concentrations compared to their L-enantiomers ebi.ac.uklibretexts.org. Among the free D-amino acids in mammals, D-serine and D-aspartate are the most abundant and have significant physiological roles.

D-serine, synthesized endogenously by serine racemase, plays crucial roles in neurophysiology, particularly in memory and learning, by acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors in the brain ebi.ac.uk. D-aspartate is involved in neurogenesis and endocrine systems, being present in the central nervous system, neuroendocrine tissues, and testes ebi.ac.uk. Its presence is transient in the mammalian brain, peaking during embryonic phases and decreasing post-birth due to the activity of D-aspartate oxidase (DDO).

Mammals possess enzymes like D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO) to degrade D-amino acids. DAO catalyzes the oxidative deamination of various neutral and basic D-amino acids, generating alpha-keto acids, ammonium (B1175870) ions, and hydrogen peroxide (H2O2). This H2O2 production is linked to antimicrobial activity, particularly against bacterial D-amino acids, and contributes to innate defense mechanisms in leukocytes and intestinal mucosa.

Kinetics of D-Alanine in Physiological Fluids

The kinetics of D-alanine in human physiological fluids have been studied following oral intake, revealing rapid absorption and clearance.

| Parameter (Low Dose: 12,366 µmol) | Value | Unit | Citation |

|---|---|---|---|

| Peak Concentration (Cmax) | 588.4 ± 40.9 | µM | |

| Time to Peak (tmax) | 0.60 ± 0.06 | h | |

| Clearance | 12.5 ± 0.3 | L/h | |

| Clearance | 208 ± 5 | mL/min | |

| Distribution Volume | 8.3 ± 0.7 | L | |

| Half-life | 0.46 ± 0.04 | h |

Upon oral administration, D-alanine quickly reaches peak plasma concentrations, with a rapid elimination phase. For example, a low dose of D-alanine (12,366 µmol) resulted in a peak plasma concentration of 588.4 ± 40.9 µM within approximately 0.60 ± 0.06 hours. The clearance of D-alanine was estimated to be 12.5 ± 0.3 L/h (or 208 ± 5 mL/min), with a half-life of 0.46 ± 0.04 hours, indicating its rapid removal from the system. The urinary excretion of D-alanine is also rapid, with the urinary ratio of D-alanine reaching nearly 100% and then slowly declining. The majority of D-alanine found in serum and urine in mammals is thought to be of bacterial origin, particularly from intestinal microbiota.

D-Ala-Leu as a Donor in L-Leucine Metabolism

D-Alanyl-L-leucine (this compound) is a dipeptide that has been identified as a source donor of L-leucine. This role is particularly evident in microbial systems where this compound can serve as the sole source of L-leucine for bacterial growth. For instance, the pip gene, encoding a proline iminopeptidase from Xanthomonas campestris pv. citri, was successfully cloned into an Escherichia coli leuB strain, enabling the E. coli strain to grow on a selective medium where this compound was the only available source of L-leucine. This indicates that the dipeptide can be enzymatically cleaved to release L-leucine, which can then be utilized in the organism's metabolic pathways.

While L-leucine metabolism in higher organisms primarily involves its reversible transamination to α-ketoisocaproate (KIC) by branched-chain amino acid transferases (BCAT) and subsequent oxidative decarboxylation caldic.commdpi.comscielo.brresearchgate.netebi.ac.uk, the direct contribution of this compound as a donor specifically within the complex L-leucine metabolic pathways in higher organisms is not extensively documented in the provided literature. However, the demonstrated ability of this compound to serve as a source of L-leucine in microbial contexts suggests a potential for enzymatic hydrolysis of the dipeptide, releasing L-leucine for downstream metabolic processes.

Interactions with Branched-Chain Amino Acid Metabolism

While direct detailed research findings on this compound's specific interactions with branched-chain amino acid (BCAA) metabolism are not extensively documented in the provided search results, the general metabolic context of D-amino acids offers insights. This compound is a dipeptide composed of D-alanine and L-leucine nih.gov. L-leucine is a well-known branched-chain amino acid, essential in human metabolism. The presence of D-alanine in the dipeptide suggests potential implications for pathways where D-amino acids are recognized or metabolized.

D-amino acids have distinct metabolic pathways compared to their L-enantiomers, and their interactions with certain chiral catalysts or substrates can differ in reaction rates and product selectivity . For instance, D-alanine can serve as an energy source . In bacteria, D-amino acids, including D-alanine, are crucial components of peptidoglycan, and their incorporation can affect cell wall synthesis and integrity tandfonline.comfishersci.ca. This interaction with fundamental bacterial metabolic processes could indirectly influence bacterial nutrient uptake and utilization, which might include branched-chain amino acids if they are part of bacterial metabolic requirements. However, direct evidence of this compound specifically modulating or interacting with host or bacterial BCAA metabolism beyond its constituent L-leucine component requires further dedicated research.

Modulation of Biofilm Formation and Dispersal

D-amino acids play a significant role in modulating microbial biofilm formation and dispersal mdpi.comfrontiersin.orgmdpi.com. Biofilms are complex bacterial communities encased in a self-produced extracellular polymeric substance (EPS) matrix, typically composed of proteins, exopolysaccharides, and extracellular DNA frontiersin.orgmdpi.comiwaponline.comresearchgate.net. Biofilms offer protection to bacteria against environmental threats and antimicrobial agents, making their control crucial in various contexts frontiersin.orgmdpi.com. D-amino acids have emerged as promising agents for both inhibiting biofilm formation and promoting the disassembly of existing biofilms frontiersin.orgmdpi.comresearchgate.netmdpi.com.

Inhibition of Biofilm Formation by D-Leu and other D-Amino Acids

A mixture of D-amino acids, including D-leucine (D-Leu), D-methionine (D-Met), D-tyrosine (D-Tyr), and D-tryptophan (D-Trp), has been shown to prevent biofilm formation and trigger the disassembly of existing biofilms in various bacterial species frontiersin.orgmdpi.commdpi.com. For instance, in Bacillus subtilis, a mixture of these D-amino acids at nanomolar concentrations could prevent biofilm formation and disassemble existing biofilms frontiersin.org. Similar inhibitory effects have been observed in Staphylococcus aureus, where D-Tyr, D-Pro, or D-Phe, individually or in combination, effectively inhibited biofilm formation frontiersin.orgasm.org. D-Leu has also been reported to inhibit biofilm formation in Xanthomonas citri subsp. citri frontiersin.org.

The effectiveness of D-amino acids in inhibiting biofilm formation can vary depending on the specific D-amino acid and the bacterial strain frontiersin.orgmdpi.com. For example, in Staphylococcus epidermidis, some strains showed reduced biofilm formation with all tested D-amino acids (D-Leu, D-Tyr, D-Pro, D-Phe, D-Met, D-Ala), while others were only affected by specific ones or none frontiersin.org. D-Met was found to be particularly efficient in inhibiting biofilm formation in some strains, followed by D-Phe frontiersin.org.

A study on mixed microorganisms demonstrated that D-amino acids generally inhibited biofilm biomass, with D-tyrosine exhibiting the most significant inhibitory effect iwaponline.comnih.gov. The table below summarizes the reduction in extracellular polymeric substance (EPS) components by various D-amino acids in mixed microorganisms:

| D-Amino Acid | Reduction in EPS Protein (%) iwaponline.comnih.gov | Reduction in EPS Carbohydrates (%) iwaponline.comnih.gov |

| D-Tyrosine | 8.21 | 29.53 |

| D-Aspartic Acid | 7.65 | 21.44 |

| D-Tryptophan | 3.51 | 14.60 |

| D-Leucine | 11.31 | 10.54 |

Note: This table is designed to be interactive, allowing users to sort by D-Amino Acid or percentage reduction.

Structure Activity Relationship Sar Studies and Conformational Analysis

Influence of D-Amino Acid Chirality on Peptide Conformation

The presence of D-amino acid residues within a peptide chain is known to alter its three-dimensional structure. researchgate.net This L→D-amino acid substitution can be employed as a probe to elucidate the relationship between conformational domains and bioactivity. researchgate.net For instance, studies on collagen-like peptides have shown that D-alanine substitution leads to significant conformational changes in the secondary structure. researchgate.netplos.org Similarly, the replacement of L-leucine with D-leucine in a Leu-Gly-Pro-Ala tetrapeptide results in a shift from β-sheet structures to turns. researchgate.netscirp.org This indicates that the D-configuration of amino acids, even within a simple dipeptide like D-Ala-Leu, can profoundly impact the folding and architectural preferences of larger peptide constructs.

D-amino acid substitution can induce or favor specific conformational motifs. Notably, D-alanine substitution in collagen-like peptides has been observed to favor the formation of the polyproline II (PPII) conformation more readily than its L-counterpart. researchgate.netplos.org This propensity is evidenced by the presence of a positive peak at 220 nm in circular dichroism (CD) spectra. plos.org The PPII helix is a significant secondary structure characterized by specific backbone dihedral angles (ϕ ≈ -75°, ψ ≈ 146°) with all peptide bonds typically in the trans-isomer conformation (ω = 180°). nih.gov While proline is key for PPII formation, other amino acids, including leucine (B10760876) and alanine (B10760859), whose side chains extend from the backbone, also contribute to PPII propensity. royalsocietypublishing.org The D-alanine component of this compound, therefore, contributes to the peptide's potential to adopt or influence the formation of such extended helical structures.

The secondary structural elements observed in a D-Ala substituted collagen-like peptide, as determined by circular dichroism (CD) data, are summarized in the table below:

| Secondary Structural Element | Percentage (%) plos.org |

| Helix Structures | 53 |

| Sheet Structures | 7 |

| Polyproline II Structures | 26 |

| Unordered Structures | 14 |

The collagen triple helix, a defining feature of collagen, consists of three polypeptide strands in a left-handed, polyproline II-type (PPII) helical conformation coiled about each other. nih.gov Substituting D-amino acids into collagen-like peptides can significantly alter their conformation and stability. For instance, D-alanine substitution in the imino-poor region of type I collagen leads to conformational changes that favor the polyproline II conformation and results in a more stable structure compared to its L-counterpart. plos.org Similarly, the replacement of L-leucine with D-leucine in a Leu-Gly-Pro-Ala tetrapeptide induces conformational changes from β-sheet to turns and enhances the thermal stability of the peptide. researchgate.netscirp.org While glycine (B1666218) to D-amino acid substitution in collagen-like peptides can sometimes lead to destabilization, D-alanine substituted triple-helical models have been shown to yield more stable conformations when compared to substitutions with D-proline or D-aspartic acid. scirp.org

Induction of Specific Conformational Motifs (e.g., Polyproline II)

Impact on Biological Activity and Specificity

The conformational alterations induced by D-amino acid incorporation, as seen with this compound, directly translate into modifications of biological activity and specificity, particularly concerning enzyme interactions and stability.

A key advantage of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. researchgate.netresearchgate.netlifetein.com.cnrsc.org Peptides that are at least partially composed of D-amino acids exhibit strong resistance to proteases. lifetein.com.cn For example, the amino-terminal Tyr-D-Ala sequence of dermorphin (B549996) is not hydrolyzed by aminopeptidases, in stark contrast to its L-peptide counterpart, which is rapidly degraded. lifetein.com.cn Studies have shown that D-leucine substituted peptides are resistant to enzymatic degradation, specifically collagenolytic activity. researchgate.netresearchgate.netscirp.org This increased proteolytic stability, achieved through D-amino acid incorporation, can be attained without significantly compromising the peptide's affinity for its target protein. rsc.org This property is critical for developing peptide-based therapeutics with improved in vivo half-lives.

The chirality of D-amino acids, such as D-alanine and D-leucine, can directly modulate enzyme activity, particularly in the context of enzyme inhibition. A significant finding is that D-leucine substitution in the peptide sequence Furylacryloyl-Leu-Gly-Pro-Ala (FALGPA) leads to the inhibition of collagenolysis. researchgate.netresearchgate.netscirp.org Furthermore, a change in the chirality of alanine at the cleavage site of collagenase in imino-poor regions has been shown to inhibit collagenolytic activity. researchgate.netplos.org Collagenase enzymes, which belong to the matrix metalloproteinase (MMP) family, are crucial for tissue remodeling but their overactivation is implicated in processes like skin aging. nih.gov The ability of D-Ala and D-Leu to inhibit collagenase activity suggests that this compound, or peptides containing these D-amino acids, could serve as scaffolds for designing specific enzyme inhibitors.

Pharmacological and Biomedical Research Applications of D Ala Leu Analogues

Antimicrobial Strategies

Modulation of Bacterial Biofilm Formation and Virulence

D-amino acids, including D-alanine and D-leucine, have been shown to play a significant role in inhibiting bacterial biofilm formation and facilitating the dispersal of established biofilms mdpi.comfrontiersin.orgfrontiersin.orgnih.govoup.comfrontiersin.orgthieme-connect.com. Studies indicate that mixtures of D-amino acids, such as D-leucine and D-tryptophan, can effectively inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. Similarly, a combination of D-proline and D-alanine has demonstrated inhibitory effects on Staphylococcus epidermidis biofilms frontiersin.orgfrontiersin.org. The mechanism behind this inhibition involves a reduction in initial bacterial adhesion and an impact on the production of extracellular proteins, rather than direct inhibition of bacterial growth frontiersin.orgoup.com.

Furthermore, D-alanine and D-glutamic acid are integral components of the peptidoglycan cell wall in bacteria, contributing to the cell wall's architecture and providing resistance against various proteases nih.govthieme-connect.com. The presence of alternative D-amino acids, such as D-aspartic acid or D-serine, at the terminal position of the stem peptide can confer tolerance to bactericidal agents like vancomycin (B549263) nih.govthieme-connect.com. In Salmonella enterica, the inactivation of the pcgL gene, which encodes a D-Ala-D-Ala dipeptidase, has been linked to hypervirulence, suggesting that the activity of D-Ala-D-Ala dipeptidase can repress bacterial virulence asm.org. Additionally, certain depsipeptides isolated from marine Photobacterium species, which contain D-alanine and both L-leucine and D-leucine, have exhibited the ability to inhibit virulence gene expression in Staphylococcus aureus mdpi.com.

Table 1: Effects of D-Amino Acids and Analogues on Bacterial Biofilms and Virulence

| Compound/Mixture | Target Bacteria | Effect on Biofilm | Effect on Virulence | Key Mechanism/Observation | Source |

| D-Ala, D-Leu (as D-amino acids) | Various (e.g., S. aureus, P. aeruginosa, S. epidermidis) | Inhibit formation, disperse existing | Not directly stated for virulence, but related to cell wall integrity. | Reduce initial adhesion, affect extracellular protein production. | mdpi.comfrontiersin.orgfrontiersin.orgnih.govoup.comfrontiersin.orgthieme-connect.com |

| D-Ala-D-Ala dipeptidase (via pcgL gene) | Salmonella enterica | Not applicable | Represses virulence (inactivation leads to hypervirulence). | Hydrolysis of D-Ala-D-Ala. | asm.org |

| Depsipeptides (containing D-Ala, L-Leu, D-Leu) | Staphylococcus aureus | Not specified | Inhibit virulence gene expression. | Specific peptide structure. | mdpi.com |

Neuropharmacological and Cell Protective Applications

D-Ala-Leu analogues, particularly the pentapeptide [D-Ala2, D-Leu5]-enkephalin (DADLE), have been extensively investigated for their neuropharmacological and cell-protective properties, primarily through their agonistic activity at delta-opioid receptors nih.govcymitquimica.comscientificlabs.co.ukimrpress.comnih.govnih.govnih.govfrontiersin.orgimrpress.comfrontiersin.orgspandidos-publications.comnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.

DADLE has demonstrated a remarkable ability to promote the survival of various cell types, organs, and neurons. It has been shown to prolong the survival of peripheral organs, including the lung, heart, liver, and kidney, when preserved either en bloc or as single preparations nih.govscientificlabs.co.ukimrpress.comresearchgate.net. In the central nervous system, DADLE actively promotes neuronal survival nih.govscientificlabs.co.ukimrpress.com. Research indicates that DADLE dose-dependently enhances the cell viability of cultured primary rat fetal dopaminergic cells, leading to a two-fold increase in surviving grafted cells when transplanted into Parkinsonian rat brains imrpress.com. Furthermore, DADLE protects PC12 cells from cell death induced by serum deprivation in a naltrexone-sensitive manner nih.govnih.gov. The neuroprotective effects of DADLE may be partially mediated by an increase in nerve growth factor (NGF) levels in the hippocampus and midbrain of adult mice nih.gov. Beyond neuronal and organ preservation, DADLE also improves liver preservation during normothermic ex vivo perfusion nih.gov.

Table 2: DADLE's Effects on Cell, Organ, and Neuronal Survival

| Application Area | Specific Effect | Key Findings/Mechanism | Source |

| Organ Preservation | Prolongs survival of lung, heart, liver, kidney. | Effective in en bloc or single organ preparations. | nih.govscientificlabs.co.ukimrpress.comresearchgate.net |

| Neuronal Survival | Promotes survival of CNS neurons. | Enhances viability of dopaminergic cells, increases grafted cell survival. | nih.govscientificlabs.co.ukimrpress.com |

| Cell Protection | Protects PC12 cells from serum deprivation-induced cell death. | Naltrexone-sensitive mechanism. | nih.govnih.gov |

| Neurotrophic Support | Increases nerve growth factor (NGF) in hippocampus and midbrain. | Suggests mediation of neuroprotective action. | nih.gov |

| Liver Preservation | Improves preservation during normothermic ex vivo perfusion. | Prevents mitochondrial dysfunction, activates prosurvival/antiapoptotic pathways. | nih.gov |

DADLE has exhibited efficacy in counteracting neuronal damage induced by certain drugs. Specifically, it has been observed to block and reverse the destruction of dopaminergic terminals in the brain caused by methamphetamine (METH) nih.govimrpress.comimrpress.com. This protective effect is associated with the attenuation of mRNA expressions of tumor necrosis factor p53 and the immediate early gene c-fos nih.govimrpress.comimrpress.com. Additionally, DADLE has been reported to protect cortical networks against neurotoxicity induced by cisplatin (B142131) mdpi.com.

A significant area of research for DADLE involves its protective effects against ischemia-reperfusion (I-R) injury, a common pathological process in various organs. DADLE has been shown to ameliorate neuronal damage following transient middle cerebral artery occlusion, a model of cerebral ischemia-reperfusion nih.govimrpress.comnih.govimrpress.com. Its protective actions extend to other organs, including the heart, lung, jejunum, liver, and spinal cord, where it mitigates I-R injury nih.govfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.gov.

In the context of liver I-R injury, DADLE treatment leads to a reduction in serum glutamic-pyruvic transaminase (GPT) and malondialdehyde (MDA) levels, suggesting an underlying anti-oxidative mechanism nih.gov. While it protects hepatocytes, its effect on sinusoidal endothelial cells in the liver appears to be limited nih.gov. For spinal cord I-R injury, DADLE has been found to decrease levels of MDA and nitric oxide (NO) while increasing levels of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), further supporting its antioxidant properties frontiersin.org. Additionally, DADLE inhibits the expression of caspase-3 and p53, indicating an anti-apoptotic effect in spinal cord I-R injury frontiersin.org. The protective effect of DADLE in hepatic I-R injury may also involve the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway frontiersin.org. In myocardial ischemia-reperfusion injury, DADLE provides protection by inhibiting the Wnt/β-Catenin pathway, leading to reduced infarct size and decreased levels of myocardial injury markers like LDH and CK-MB, as well as caspase-3 expression nih.gov. DADLE also confers neuroprotection against global ischemia by activating the delta opioid receptor-AMPK-autophagy axis nih.gov.

Table 3: DADLE's Protective Effects Against Ischemia-Reperfusion Injury

| Organ/System | Injury Type | Key Findings/Mechanism | Source |

| Brain (Neuronal) | Cerebral I-R injury (e.g., middle cerebral artery occlusion) | Ameliorates neuronal damage; activates delta opioid receptor-AMPK-autophagy axis. | nih.govimrpress.comnih.govimrpress.com |

| Liver | Hepatic I-R injury | Reduces GPT and MDA; protects hepatocytes; may involve PI3K/Akt pathway. | nih.govfrontiersin.orgnih.gov |

| Spinal Cord | Spinal cord I-R injury | Reduces MDA and NO; increases GSH-Px and SOD; inhibits caspase-3 and p53 expression (antioxidant and anti-apoptotic). | frontiersin.orgspandidos-publications.com |

| Heart | Myocardial I-R injury | Inhibits Wnt/β-Catenin pathway; reduces infarct size, LDH, CK-MB, and caspase-3. | nih.gov |

| Other Organs | Lung, jejunum | Demonstrated protection against I-R injury. | nih.gov |

The neuropharmacological actions of this compound analogues suggest potential therapeutic implications in certain neuropsychiatric disorders. DADLE has shown protective effects against dopaminergic depletion in a rodent model of Parkinson's disease imrpress.comimrpress.com. Furthermore, D-alanine, as a D-amino acid, has been observed to inhibit hyperactivity in rats induced by methamphetamine, which is linked to a reduction in excitatory amino acidergic neurotransmission mdpi.com. While not directly this compound, other D-amino acids like D-serine have also been implicated in modulating conditions such as depression and cognitive deficits mdpi.com.

Research has indicated that D-leucine, a component of the this compound dipeptide, possesses potent anti-seizure effects nih.govnih.govresearchgate.netresearchgate.net. Studies have demonstrated that D-leucine can inhibit acute kainic acid-induced seizures and is effective in terminating ongoing seizure activity even after their onset nih.govnih.gov. Additionally, D-leucine has been shown to elevate the seizure threshold in the 6 Hz test nih.gov. While L-leucine also exhibited some protection against seizures, D-leucine was particularly noted for its ability to terminate ongoing seizure activity nih.govnih.gov. The precise mechanism by which D-leucine exerts its anti-seizure effects is still under investigation, but current findings suggest it is not mediated through systemic metabolic changes such as ketosis nih.gov.

Table 4: D-Leucine's Effects on Seizure Activity

| Effect | Key Findings/Observations | Source |

| Inhibition of Acute Seizures | Potently inhibits kainic acid-induced seizures. | nih.govnih.gov |

| Termination of Ongoing Seizures | Effective in terminating seizures even after onset. | nih.govnih.gov |

| Seizure Threshold Modulation | Elevated seizure threshold in the 6 Hz test. | nih.gov |

| Mechanism (Exclusion) | Not mediated via systemic metabolic changes (e.g., ketosis). | nih.gov |

Modulation of Reproductive Physiology

Upregulation of Antioxidant Enzyme Expression

Research into this compound analogues has revealed their potential in modulating the expression of endogenous antioxidant enzymes, a critical mechanism for mitigating oxidative stress in various pathological conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, contributes to the pathogenesis of numerous diseases frontiersin.orgnih.govfrontiersin.org. Endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), serve as primary defenses against oxidative damage by converting harmful ROS into less reactive species nih.govmdpi.com.

A notable analogue, the delta-opioid peptide [D-Ala2, D-Leu5] enkephalin (DADLE), has been investigated for its antioxidative properties in models of ischemia-reperfusion (I/R) injury. Spinal cord I/R injury, for instance, leads to significant oxidative stress nih.govnih.gov. Studies conducted in rabbit models of spinal cord I/R injury demonstrated that administration of DADLE could significantly upregulate the levels of key antioxidant enzymes. Specifically, the levels of serum glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) were observed to be significantly higher in DADLE-treated groups compared to control groups nih.govnih.gov.

Glutathione peroxidase (GSH-Px) plays a vital role in modulating cellular redox status by reducing hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, respectively frontiersin.orgnih.gov. Superoxide dismutase (SOD) is another crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby preventing oxidative damage frontiersin.orgnih.gov. The observed increase in the levels of these enzymes suggests that DADLE contributes to enhanced antioxidant capacity, thereby offering protection against I/R-induced oxidative damage in the spinal cord nih.govnih.gov. This upregulation of antioxidant enzyme expression by DADLE highlights a potential therapeutic avenue for conditions characterized by excessive oxidative stress.

Table 1: Effect of DADLE on Antioxidant Enzyme Levels in Rabbit Spinal Cord Ischemia-Reperfusion Injury

| Enzyme | Control Group (Normal Saline) | DADLE Group (0.05 mg/kg) | Observed Effect (vs. Control) | Reference |

| Glutathione Peroxidase (GSH-Px) | Decreased levels due to I/R injury | Significantly higher levels | Restored/Increased | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Decreased levels due to I/R injury | Significantly higher levels | Restored/Increased | nih.govnih.gov |

Advanced Analytical Methodologies for D Amino Acid Analysis

Chromatographic Techniques for Chiral Separation

Chromatography remains the predominant method for achieving the enantiomeric separation required to distinguish D- from L-forms of amino acids and peptides. These techniques leverage chiral stationary phases or the formation of diastereomers to enable separation.

Gas Chromatography (GC) is a well-established technique for the enantioseparation of amino acid enantiomers. It often involves the use of chiral stationary phases (CSPs) to facilitate the separation of derivatized α-amino acids. Common CSPs utilized in GC include cyclofructan-based stationary phases, as well as Chirasil-L-Val and cyclodextrin-based chiral stationary phases mdpi.comnih.govresearchgate.net. GC, particularly when coupled with mass spectrometry (GC-MS or 2D GC-TOFMS), is highly suitable for the quantitative determination of amino acid enantiomers in complex matrices, such as food samples nih.govuni-giessen.de. This method allows for the detection of D-amino acids, even in low percentage ranges, in samples like processed plant saps and juices uni-giessen.de.

High-Performance Liquid Chromatography (HPLC) stands as the dominant approach for D-amino acid analysis chromatographyonline.com. The direct enantioseparation of D- and L-amino acids, including those within dipeptides, can be achieved using various chiral stationary phases without the need for prior derivatization spincotech.comatlasofscience.orgchromatographytoday.comphenomenex.com.

Notable CSPs include:

Crown-ether-type columns : Columns like CROWNPAK CR-I(+) and CR-I(-) are highly effective for separating D/L amino acids and even dipeptides and tripeptides spincotech.comatlasofscience.orgmdpi.com. For instance, the CROWNPAK CR-I(+) column typically facilitates the elution of D-amino acids before their L-counterparts spincotech.com.

Zwitterion-exchange columns : Chiralpak ZWIX columns have been employed for the enantioseparation of both underivatized and derivatized D/L-amino acids and dipeptide couples, demonstrating good separation factors mdpi.com.

Teicoplanin bonded CSPs : These phases are suitable for separating free natural and synthetic α, β, and γ-amino acids, encompassing primary or secondary, aliphatic or aromatic, cyclic or acyclic forms, as well as small peptides chromatographytoday.com.

Ligand exchange phases : Columns such as Chirex 3126, which incorporate a chiral selector ligand like D-penicillamine complexed with a copper ion, are excellent for the direct resolution of free, underivatized amino acids and dipeptides. The separation mechanism relies on the formation of reversible diastereomeric metal complexes between the chiral selector and the chiral solute phenomenex.com.

LC systems are frequently coupled with mass spectrometry (LC-MS or LC-MS/MS) to enhance sensitivity and enable analyte corroboration in complex samples mdpi.comchromatographyonline.comspincotech.comatlasofscience.orgchromatographyonline.com.

Multidimensional liquid chromatography (MDLC), particularly two-dimensional liquid chromatography (2D-LC), is a powerful technique for analyzing enantiomers in complex biological samples chromatographyonline.com. 2D-LC systems combine different separation modes, such as reversed-phase purification in the first dimension and enantioselective separation in the second dimension, to significantly improve selectivity, especially for the accurate determination of trace levels of D-amino acids in intricate matrices chromatographyonline.comchromatographyonline.comscispace.comacs.org.

These systems are often coupled with tandem mass spectrometry (2D LC-MS/MS) for highly selective analysis chromatographyonline.comchromatographyonline.comscispace.comacs.orgjst.go.jp. This integrated approach has been successfully applied for the precise and simultaneous determination of various D-amino acids, including D-alanine and D-leucine, in biological fluids such as human plasma and urine scispace.comacs.org. Furthermore, 2D LC-MS/MS methods, often combined with hydrolysis using deuterium (B1214612) chloride, are used to evaluate the stereoinversion of D-amino acid residues in proteins scispace.comjst.go.jp.

Ultra-High Performance Liquid Chromatography (UHPLC) offers substantial advantages in D-amino acid analysis, providing rapid and sensitive measurements with significantly reduced analysis times compared to traditional HPLC, while maintaining excellent resolution and sensitivity lcms.czfishersci.comnih.gov. UHPLC methods can analyze underivatized amino acids nih.govthermofisher.com.

UHPLC is frequently combined with pre-column derivatization techniques, such as the reaction with o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC), followed by fluorescence or electrochemical detection, for the analysis of D- and L-amino acids lcms.czfishersci.com. A UHPLC-MS/MS method employing (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester ((S)-NIFE) as a derivatization reagent has been developed for the simultaneous determination of 18 D-amino acids, including D-alanine and D-leucine, in rat plasma within a short analysis time nih.gov. This method demonstrated high linearity (r > 0.9932) and low limits of quantitation (0.05–40.0 ng/mL) nih.gov.

The indirect method for chiral separation involves reacting D- and L-amino acids with a chiral derivatization reagent to form diastereomers. These diastereomers, which possess different physical properties, can then be separated on conventional achiral stationary phases, such as reversed-phase columns (e.g., C18) researchgate.netchromatographyonline.comfujifilm.comoup.comepa.govresearchgate.netnih.gov.

This approach offers several advantages, including enhanced detectability and selectivity, increased sensitivity, and reduced background noise oup.comnih.gov. Derivatization also confers hydrophobicity to the analytes, improving their retention and separation on reversed-phase columns fujifilm.com. Moreover, certain derivatization reactions, such as those using urethane-protected α-amino acid N-carboxyanhydrides (UNCAs), proceed with very low racemization, typically under 0.2% oup.com.

Key chiral derivatization reagents include:

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) : This reagent, along with its advanced derivative Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), enables indirect chiral resolution. L-FDLA has shown superior sensitivity and separation for derivatized chiral amino acids compared to L-FDAA chromatographyonline.comfujifilm.comnih.govnih.gov.

o-phthalaldehyde (OPA) and chiral thiols : Reagents like N-acetyl-L-cysteine (NAC) are commonly used for pre-column derivatization, forming isoindole derivatives lcms.czfishersci.comfujifilm.com.

1-(9-fluorenyl)-ethyl chloroformate (FLEC reagent) : This reagent has also been employed for derivatization, with suitable chiral selectivity achieved on reversed-phase HPLC using nonpolar stationary phases chromatographyonline.comresearchgate.net.

N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) : This highly reactive reagent forms diastereomeric N-protected dipeptides that can be successfully separated on octylsilica stationary phases oup.com.

(R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) : This novel axially chiral reagent allows for highly sensitive simultaneous D,L-amino acid analysis, achieving complete chiral separation for 19 proteinogenic amino acids within 11.5 minutes with resolution (Rs) greater than 1.9 epa.govnih.gov. It also controls the elution order, with D-amino acid diastereomers eluting before their L-amino acid counterparts epa.govnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) serves as a highly valuable detection tool in D-amino acid analysis due to its inherent sensitivity chromatographyonline.com. While enantiomers and epimeric peptides, including dipeptides like D-Ala-Leu, possess identical masses, making direct MS differentiation challenging, MS is almost universally coupled with chromatographic separation techniques (GC-MS, LC-MS, LC-MS/MS, UHPLC-MS/MS) mdpi.comuni-giessen.dechromatographyonline.comspincotech.comchromatographyonline.comscispace.comacs.orgjst.go.jpnih.govnih.govepa.govnih.govnih.govnih.gov.

LC-MS/MS is particularly widely used for the selective analysis of D-amino acids in complex biological samples acs.org. The Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometry (QqQMS) is crucial for achieving high sensitivity and selective detection of trace target compounds by effectively removing impurity ions atlasofscience.orgnih.gov. Although chromatographic separation plays the primary role in resolving enantiomers, MS provides essential sensitivity and m/z analyte corroboration, which is particularly useful in complex samples with potentially overlapping peaks chromatographyonline.com.

Beyond traditional LC-MS/MS, advanced MS techniques like ion mobility MS and radical-directed dissociation MS are also being developed and applied for differentiating peptide diastereomers, further expanding the capabilities for D-amino acid-containing peptide analysis nih.gov. Detection limits can reach attomole (amol) levels for derivatized D,L-amino acids, showcasing the extreme sensitivity achievable with these coupled techniques epa.govnih.gov.

Data Tables

The following table summarizes key analytical parameters and findings for various chromatographic and mass spectrometry methods applied to D-amino acid analysis, relevant to the determination of compounds like this compound.

| Analytical Technique | Chiral Stationary Phase / Derivatizing Reagent | Analyte Type | Key Performance Metrics (Resolution, Analysis Time, LOD/LOQ) | Citation |

| GC-MS | Cyclofructan-based CSPs, Chirasil-L-Val, Cyclodextrin-based CSPs | Amino acid enantiomers | Suitable for quantitative determination. | mdpi.comnih.govresearchgate.netuni-giessen.de |

| LC (HPLC) | CROWNPAK CR-I(+)/(-) | D/L Amino acids, Dipeptides, Tripeptides | D-forms elute before L-forms with CR-I(+). High-throughput enantioseparation. | spincotech.comatlasofscience.orgmdpi.com |

| LC (HPLC) | Chiralpak ZWIX (+)/(-) | D/L Amino acids, Dipeptide couples | Better separation factors (α) for derivatized/underivatized AAs. Average resolution 1.66 (ZWIX+ for dipeptides). | mdpi.com |

| LC (HPLC) | Chirex 3126 (D-penicillamine-Cu complex) | Free, underivatized amino acids, Dipeptides | Excellent inherent enantioselectivity; no derivatization needed. | phenomenex.com |

| 2D LC-MS/MS | Reversed-phase + Enantioselective column | D-Ala, D-Leu, D-Asp, D-Glu, D-Pro, D-Ser (in plasma/urine) | Highly selective and simultaneous determination. Precise and accurate for trace levels. | scispace.comacs.org |

| 2D LC-MS/MS | Deuterium chloride hydrolysis + NBD-F derivatization | D-amino acid residues in proteins | Linear calibration (R > 0.998) for %D of 5 target AAs. | jst.go.jp |

| UHPLC | OPA/NAC pre-column derivatization | D-Asp, D-Ser (and L-enantiomers) | Rapid separation (20 min), enhanced resolution. LOD: 200-400 fg on column. | lcms.czfishersci.com |

| UHPLC-MS/MS | (S)-NIFE pre-column derivatization | 18 D-amino acids (incl. D-Ala, D-Leu) | Simultaneous determination in rat plasma. Linearity R > 0.9932. LOQ: 0.05–40.0 ng/mL. | nih.gov |

| LC-MS/MS | (R)-BiAC chiral derivatization + RP column | 19 proteinogenic D,L-amino acids | Complete chiral separation within 11.5 min (Rs > 1.9). Attomole detection limits (7.0-127 amol). | epa.govnih.gov |

| LC-MS/MS | Marfey's reagent (L-FDAA, L-FDLA) + RP column | D/L Amino acids | L-FDLA offers higher sensitivity and separation than L-FDAA. Compatible with LC/MS. | chromatographyonline.comfujifilm.comnih.govnih.gov |

| LC (HPLC) | FMOC-L-Ala-NCA derivatization + Octylsilica SP | Diastereomeric N-protected dipeptides | Successful separation of resulting diastereomers. Low racemization (<0.2%). | oup.com |

LC-MS/MS for Precise and Simultaneous Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely utilized for the precise and simultaneous determination of amino acids and peptides, including D-amino acid enantiomers. This method offers high selectivity and sensitivity, making it suitable for analyzing trace levels of D-amino acids in complex matrices. researchgate.netnih.gov

For the analysis of D-amino acids, two-dimensional (2D) LC-MS/MS methods are often employed. These methods typically integrate a reversed-phase purification step (first dimension) with an enantioselective separation (second dimension) and subsequent detection via MS/MS. researchgate.net This approach allows for the separation of D- and L-isomers, which possess identical masses but different retention times when interacting with a chiral stationary phase or after derivatization. While specific LC-MS/MS parameters for this compound are not extensively detailed in the provided search results, the methodology is broadly applicable to D-amino acids and dipeptides. For instance, LC-MS/MS has been successfully used for the determination of individual D-amino acids such as D-alanine and D-leucine in biological samples, often after derivatization to enhance separation and detection. nih.govfujifilm.commdpi.com The technique typically involves optimizing precursor and product ions for each analyte to achieve high specificity in detection. nih.gov

Pre-Column Derivatization LC/MS Methods

Pre-column derivatization is a common strategy in LC/MS analysis of D-amino acids, including dipeptides, to enable their separation on conventional achiral reversed-phase columns. This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which possess different physicochemical properties and can therefore be separated chromatographically. nih.govdataverse.no

One widely used chiral derivatizing agent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a derivative of Marfey's reagent. mdpi.com L-FDLA derivatization, followed by LC/MS/MS, has been shown to simultaneously quantify L- and D-amino acids, including D-alanine and L-leucine, in various samples. mdpi.com The derivatization process typically involves reacting the amino acid with the reagent under controlled conditions (e.g., alkaline conditions, specific temperature, and time) to form stable diastereomers. nih.govmdpi.comdataverse.no The resulting diastereomers can then be separated on a reversed-phase column and detected with high sensitivity using mass spectrometry. nih.govdataverse.no

Another effective derivatizing agent is (R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl]carbamate hydrochloride (R)-BiAC. This reagent allows for the high-resolution and sensitive analysis of D/L-amino acids within a short timeframe. fujifilm.com While direct data for this compound derivatization using these specific reagents is not explicitly detailed, the principles and successful application to its constituent amino acids (D-Ala and L-Leu) indicate their suitability for this compound analysis.

Chiral-Switchable Derivatizing Agents

Chiral-switchable derivatizing agents represent an advanced approach that enhances the reliability of D/L-amino acid analysis. These agents possess a chiral moiety whose configuration can be intentionally switched (e.g., from R to S), leading to a reversal in the elution order of the derivatized enantiomers on an achiral column. This "chirality-switching" method provides a robust confirmation of peak assignments and helps to distinguish true enantiomeric separations from co-eluting interferences. mdpi.com

The (R)-BiAC and (S)-BiAC reagents are prime examples of such chiral-switchable derivatizing agents. fujifilm.commdpi.com By synthesizing both the (R) and (S) forms of the BiAC reagent, researchers can derivatize a sample with each enantiomer and observe the corresponding change in retention times for the D- and L-amino acid derivatives. If an interfering compound overlaps with an analyte peak when using one chiral form of the reagent, the results for the (R)- and (S)-BiAC derivatives would differ, thereby highlighting the interference. mdpi.com This method has been successfully applied for the simultaneous determination of D/L-amino acids in complex biological matrices like human urine, demonstrating good linearity, precision, and recoveries for various proteinogenic amino acids and their enantiomers. mdpi.com The application of such agents to a dipeptide like this compound would follow the same principle, providing a high level of confidence in the enantiomeric analysis.

Spectroscopic and Structural Elucidation Methods

Beyond separation and quantification, spectroscopic methods are indispensable for elucidating the conformational and solution structures of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational properties of chiral molecules, including peptides and proteins, in solution. nih.govjst.go.jp CD spectra provide information about the arrangement of chromophores (e.g., peptide bonds) in a chiral environment, offering insights into the presence of ordered structures like α-helices, β-sheets, or random coils.

For dipeptides containing D-amino acids, CD spectroscopy can reveal characteristic spectral features. For instance, studies on heterochiral dipeptides, such as L-Leu-D-Ala, have shown distinct CD spectra. L-Leu-D-Ala, when analyzed in milliQ water at neutral pH, exhibits a positive maximum centered at 197–198 nm, followed by a negative minimum at 228 nm. core.ac.uk These spectral features are typical of aliphatic D-dipeptides and often correspond to random coil conformations. core.ac.uk

The CD signal is influenced by the chirality of the amino acid residues and their spatial arrangement. The presence of a D-amino acid at the C-terminal position can dictate the chirality observed in the CD spectra. core.ac.uk While this compound is a dipeptide of D-alanine and L-leucine, the CD characteristics of its diastereomer, L-Leu-D-Ala, provide a strong indication of the type of information obtainable for this compound.

Table 1: Representative Circular Dichroism (CD) Spectral Features of L-Leu-D-Ala

| Solvent | pH | Maximum (nm) | Minimum (nm) | Conformation Indication | Reference |

| MilliQ Water | Neutral | 197–198 | 228 | Random Coil | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the high-resolution three-dimensional solution structures of peptides and proteins. nih.govpnas.org It provides detailed information about the connectivity, conformation, and dynamics of molecules by exploiting the magnetic properties of atomic nuclei.

For dipeptides like this compound, 1H and 13C NMR spectroscopy are routinely used for characterization, confirming their purity and identity. core.ac.uk This involves assigning specific proton and carbon resonances, which are sensitive to the chemical environment and stereochemistry of the molecule. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations derived from 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are crucial for building a comprehensive picture of the dipeptide's structure in solution. rcsb.orgcdnsciencepub.com

While direct detailed NMR solution structure data specifically for this compound is not widely published in the provided search results, NMR has been extensively applied to peptides containing D-alanine and L-leucine residues. For instance, NMR has been used to determine the solution conformation of cyclic peptides incorporating D-Ala and L-Leu, revealing details about hydrogen bonding and turn structures. nih.gov Similarly, NMR spectroscopy has been instrumental in characterizing the solution structures of complex peptides where a D-Leu-D-Ala linkage is present, and even to deduce cis/trans isomerization of amide bonds involving D-Ala and D-NMe-Leu residues. jst.go.jprcsb.orgresearchgate.net This demonstrates the capability of NMR to provide atomic-level structural details for this compound.

Enantiomer-Specific Isotopic Analysis (ESIA)